molecular formula C18H15FN2O B14987836 2-(4-fluorobenzyl)-6-(4-methylphenyl)pyridazin-3(2H)-one

2-(4-fluorobenzyl)-6-(4-methylphenyl)pyridazin-3(2H)-one

Cat. No.: B14987836
M. Wt: 294.3 g/mol
InChI Key: RFNPRQTYYCNCIA-UHFFFAOYSA-N
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Description

2-(4-fluorobenzyl)-6-(4-methylphenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family. This compound is characterized by the presence of a pyridazinone core substituted with a 4-fluorobenzyl group and a 4-methylphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorobenzyl)-6-(4-methylphenyl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Substitution Reactions: The introduction of the 4-fluorobenzyl and 4-methylphenyl groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of suitable leaving groups and nucleophiles under controlled temperature and solvent conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorobenzyl)-6-(4-methylphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyridazinone derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(4-fluorobenzyl)-6-(4-methylphenyl)pyridazin-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.

    Material Science: It can be utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.

    Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and potential drug interactions.

Mechanism of Action

The mechanism of action of 2-(4-fluorobenzyl)-6-(4-methylphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity, block receptor binding, or alter ion channel function, thereby affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorobenzyl)-6-(4-methylphenyl)pyridazin-3(2H)-one
  • 2-(4-bromobenzyl)-6-(4-methylphenyl)pyridazin-3(2H)-one
  • 2-(4-methylbenzyl)-6-(4-methylphenyl)pyridazin-3(2H)-one

Uniqueness

2-(4-fluorobenzyl)-6-(4-methylphenyl)pyridazin-3(2H)-one is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to molecular targets, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C18H15FN2O

Molecular Weight

294.3 g/mol

IUPAC Name

2-[(4-fluorophenyl)methyl]-6-(4-methylphenyl)pyridazin-3-one

InChI

InChI=1S/C18H15FN2O/c1-13-2-6-15(7-3-13)17-10-11-18(22)21(20-17)12-14-4-8-16(19)9-5-14/h2-11H,12H2,1H3

InChI Key

RFNPRQTYYCNCIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F

solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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